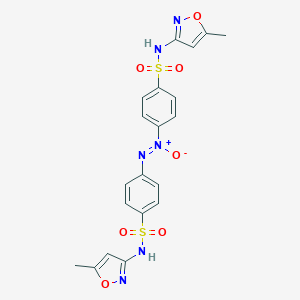

4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

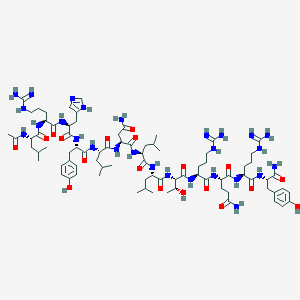

4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] is a by-product in the preparation of sulfamethoxazole metabolites . It has a molecular formula of C20H18N6O7S2 and a molecular weight of 518.52 .

Molecular Structure Analysis

The molecular structure of 4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] is defined by its molecular formula, C20H18N6O7S2 . The specific structural details are not provided in the available resources.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Sulfonamide compounds are widely studied in medicinal chemistry for their therapeutic potential. They have been explored as inhibitors of various enzymes, receptors, and other biological targets. For example, sulfonamide derivatives have been investigated as endothelin receptor antagonists, kynurenine 3-hydroxylase inhibitors, and carbonic anhydrase inhibitors, showing potential in treating cardiovascular diseases, neurodegenerative disorders, and glaucoma, respectively (Murugesan et al., 1998), (Röver et al., 1997), (Mishra et al., 2017).

Pharmacology

In pharmacological research, sulfonamides have been studied for their effects on various physiological and pathological conditions. For instance, they have been evaluated for their antidiabetic, anti-inflammatory, and analgesic properties, suggesting their use in managing diabetes, inflammation, and pain (Moreno-Díaz et al., 2008), (Lobo et al., 2015).

Materials Science

Sulfonamide compounds also have potential applications in materials science, particularly in the development of novel materials with specific properties. For example, sulfonamide-based compounds could be used in the synthesis of polymers, coatings, and other materials where their chemical stability, binding properties, or other unique characteristics may be advantageous.

Chemical Synthesis

In the field of chemical synthesis, sulfonamides serve as key intermediates or functional groups in the synthesis of complex organic molecules. Their unique chemical reactivity allows for the construction of diverse chemical architectures, which can be tailored for specific applications in drugs, agrochemicals, and other industrially relevant compounds.

Analytical Chemistry

Sulfonamides, due to their distinct spectroscopic and chromatographic properties, could be employed as analytical standards or reagents in various analytical techniques. They may be useful in developing new methods for detecting, quantifying, or characterizing chemical substances in complex mixtures.

For detailed studies and further exploration of sulfonamide compounds and their applications, the following references provide a wealth of information: (Murugesan et al., 1998), (Röver et al., 1997), (Mishra et al., 2017), (Moreno-Díaz et al., 2008), (Lobo et al., 2015).

Propiedades

IUPAC Name |

[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]imino-oxidoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O7S2/c1-13-11-19(22-32-13)24-34(28,29)17-7-3-15(4-8-17)21-26(27)16-5-9-18(10-6-16)35(30,31)25-20-12-14(2)33-23-20/h3-12H,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMVIVQKFDDNLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide | |

CAS RN |

119403-03-1 |

Source

|

| Record name | Azoxysulfamethoxazole (1,2-bis(4-(5-methylisoxazol-3-yl-aminosulfonyl)phenyl)diazine-1-oxide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119403031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)

![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)